molecular formula C12H9BrN2O B12569152 2-Pyridinecarboxamide, 3-bromo-N-phenyl- CAS No. 188677-47-6

2-Pyridinecarboxamide, 3-bromo-N-phenyl-

Cat. No.: B12569152
CAS No.: 188677-47-6
M. Wt: 277.12 g/mol
InChI Key: HKGBFKZLMHGRNZ-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 3-bromo-N-phenyl- is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position, a bromine atom at the 3-position, and a phenyl group attached to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridinecarboxamide followed by the introduction of the phenyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, 3-bromo-N-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction Reactions: The carboxamide group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives, respectively.

Scientific Research Applications

2-Pyridinecarboxamide, 3-bromo-N-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: In medicinal chemistry, 2-Pyridinecarboxamide, 3-bromo-N-phenyl- is explored for its potential as a drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxamide, 3-chloro-N-phenyl-: Similar structure with a chlorine atom instead of bromine.

    2-Pyridinecarboxamide, 3-iodo-N-phenyl-: Similar structure with an iodine atom instead of bromine.

    2-Pyridinecarboxamide, 3-fluoro-N-phenyl-: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 2-Pyridinecarboxamide, 3-bromo-N-phenyl- lies in the presence of the bromine atom, which imparts distinct chemical reactivity and properties. Bromine is more reactive than chlorine and less reactive than iodine, making it a versatile substituent for various chemical transformations. The compound’s unique reactivity and properties make it a valuable tool in chemical and biological research.

Properties

CAS No.

188677-47-6

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

3-bromo-N-phenylpyridine-2-carboxamide

InChI

InChI=1S/C12H9BrN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

HKGBFKZLMHGRNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)Br

Origin of Product

United States

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